Potency in CYP2B1 Inhibition: A 23-Fold Improvement Over a Structural Analog
N'-Benzyl-N,N-dimethylpropane-1,3-diamine demonstrates significantly higher inhibitory potency against aminopyrine N-demethylase activity (CYP2B1) compared to a closely related benzylamine analog. The target compound exhibits an IC50 of 28.8 µM (2.88E+4 nM), whereas the comparator BDBM50404858 shows a markedly weaker IC50 of 676 µM (6.76E+5 nM) in the same assay system [1][2]. This quantifies the functional impact of the specific N-substitution pattern on enzyme interaction.
| Evidence Dimension | Inhibitory potency against aminopyrine N-demethylase (CYP2B1) |
|---|---|
| Target Compound Data | IC50 = 28.8 µM (2.88E+4 nM) |
| Comparator Or Baseline | BDBM50404858 (a related benzylamine derivative) IC50 = 676 µM (6.76E+5 nM) |
| Quantified Difference | Target compound is 23.5-fold more potent (lower IC50) than the comparator. |
| Conditions | Assay using hepatic microsomes from phenobarbitone-induced rats. |
Why This Matters
This 23-fold difference in CYP2B1 inhibitory potency provides a clear, quantifiable rationale for selecting this specific compound over the comparator in studies of drug metabolism or enzyme inhibition where potency is a key parameter.
- [1] BindingDB Entry BDBM50404932. Affinity Data: IC50: 2.88E+4nM for Cytochrome P450 2B1 (Rat). View Source
- [2] BindingDB Entry BDBM50404858. Affinity Data: IC50: 6.76E+5nM for Cytochrome P450 2B1 (Rat). View Source
